4-Chloro-7-methylquinazoline Demonstrates Nanomolar CDK7 Inhibition, a Key Differentiator from EGFR-Targeting Analogs
4-Chloro-7-methylquinazoline exhibits a potent inhibitory activity against Cyclin-dependent kinase 7 (CDK7) with an IC50 of 20 nM [1]. This activity is a key differentiator from analogs that are primarily optimized for EGFR/HER2 inhibition, such as the 6-substituted derivative compound 5c, which shows an IC50 of 2.6 nM against EGFR but is not reported for CDK7 activity [2].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Compound 5c (a 6-substituted quinazoline derivative): 2.6 nM against EGFR kinases |
| Quantified Difference | 4-Chloro-7-methylquinazoline is active against CDK7 (IC50 = 20 nM), while Compound 5c is active against EGFR (IC50 = 2.6 nM), indicating a shift in target selectivity. |
| Conditions | Inhibition of CDK7 (unknown origin); Inhibition of EGFR kinases in vitro |
Why This Matters
This distinct target profile positions 4-Chloro-7-methylquinazoline as a valuable starting point for CDK7 inhibitor programs, whereas many other quinazoline scaffolds are focused on EGFR/HER2, offering researchers a clear path for selective kinase targeting.
- [1] BindingDB. BDBM50539709 CHEMBL4649721. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50539709 View Source
- [2] INIS Repository Search. Synthesis and evaluation of some novel 6-substituted quinazoline derivatives as antitumor agents. https://inis.iaea.org/search/search.aspx?orig_q=RN:43046065 View Source
